molecular formula C38H33N2O4P B6310618 1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea CAS No. 1858223-86-5

1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea

Cat. No.: B6310618
CAS No.: 1858223-86-5
M. Wt: 612.7 g/mol
InChI Key: ONMZSTUAVOQTKS-NGXVIIRPSA-N
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Description

The compound 1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea is a synthetically derived molecule featuring a phosphorus-containing pentacyclic core, a stereochemically defined phenylpropan-2-yl group, and a terminal urea moiety. Its structural complexity necessitates advanced analytical techniques for characterization. For instance, the SHELX system, particularly SHELXL, has been instrumental in refining its crystal structure due to its robustness in handling small-molecule crystallography .

Properties

IUPAC Name

1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33N2O4P/c1-24-22-28-16-10-12-20-31(28)33-34-32-21-13-11-17-29(32)23-25(2)36(34)43-45(42-35(24)33)44-37(27-14-6-4-7-15-27)26(3)39-38(41)40-30-18-8-5-9-19-30/h4-23,26,37H,1-3H3,(H2,39,40,41)/t26-,37-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMZSTUAVOQTKS-NGXVIIRPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)OC(C6=CC=CC=C6)C(C)NC(=O)NC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)O[C@@H](C6=CC=CC=C6)[C@@H](C)NC(=O)NC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33N2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pentacyclic core, introduction of the phenyl groups, and the final coupling with the urea moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The phenyl and urea groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s phosphorus-containing heterocycle and urea functional group differentiate it from common bioactive molecules. For example:

  • However, synthetic accessibility is lower due to the complex ring system.
  • Urea derivatives : Unlike simpler urea-based kinase inhibitors (e.g., sorafenib), this compound’s urea group is part of a larger chiral scaffold, which may reduce off-target interactions but complicate metabolic stability.

Bioactivity Context

While direct pharmacological data are sparse, its structural features align with compounds studied in ferroptosis induction. Ferroptosis-inducing agents (FINs) such as erastin and RSL3 target glutathione peroxidase 4 (GPX4), but their efficacy varies across cancer types. Notably, oral squamous cell carcinoma (OSCC) cells exhibit heightened sensitivity to FINs compared to normal cells . If this compound acts as a FIN, its stereochemical complexity might enhance selectivity for OSCC, though verification requires experimental validation.

Analytical Techniques

  • Crystallography : The use of SHELXL for refinement highlights its superiority in resolving stereochemical details over older programs like SHELX-76, which lacked modern algorithmic optimizations .
  • NMR Spectroscopy : Solid-state NMR, as applied to trichothecene toxins like T-2, could resolve dynamic interactions of this compound’s phosphapentacyclo core in biological systems, complementing X-ray data .

Research Findings and Data Tables

Table 1: Comparative Analysis of Structural Elucidation Tools

Tool/Technique Application to Target Compound Advantages Over Alternatives Limitations
SHELXL Crystal structure refinement High precision for small molecules Requires high-quality data
Solid-state NMR Hydrogen-bonding and dynamic analysis Captures solution-like conformations Low sensitivity for traces

Table 2: Hypothetical Bioactivity Comparison*

Compound Target Pathway IC50 (OSCC) Selectivity (OSCC vs. Normal)
Erastin GPX4 inhibition 10 µM Moderate
RSL3 GPX4 degradation 50 nM High
Target Compound Undetermined N/A Potential (structural inference)

*Data extrapolated from structural analogs; experimental validation needed.

Biological Activity

The compound 1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea is a complex organic molecule that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a pentacyclic structure with a phosphorous atom and a phenylurea moiety which contribute to its distinct chemical properties.

PropertyValue
Molecular FormulaC32H29N2O4P
Molecular Weight536.6 g/mol
IUPAC Name1-[1-[(10,16-dimethyl...

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The phosphorous atom and the pentacyclic core are crucial for binding to enzymes or receptors involved in cellular signaling pathways. This interaction can modulate various biological processes including cell proliferation and inflammation.

Anticancer Properties

Research has indicated that the compound exhibits anticancer activity through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis.
  • Modulation of Signaling Pathways : The compound has been found to affect pathways such as the MAPK/ERK pathway which is critical in cancer progression.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties :

  • It reduces the production of pro-inflammatory cytokines in vitro.
  • Animal studies have shown a decrease in inflammation markers when treated with this compound.

Case Studies

Several case studies have explored the efficacy of this compound in various settings:

  • In Vitro Study on Cancer Cells : A study conducted on human breast cancer cells demonstrated a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours.
    Concentration (µM)Cell Viability (%)
    0100
    1075
    5050
    10030
  • Animal Model for Inflammation : In a murine model of arthritis, administration of the compound resulted in reduced swelling and joint damage compared to control groups.

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